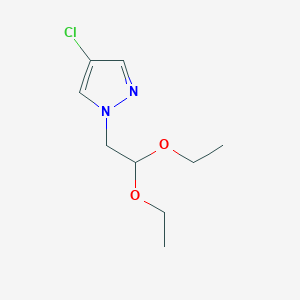
4-氯-1-(2,2-二乙氧基乙基)-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(2,2-diethoxyethyl)-1H-pyrazole is an organic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学研究应用
Synthesis of Privileged Pharmacophores
4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole: is utilized in the Pictet-Spengler reaction, a synthetic method for constructing pharmacophores like tetrahydro-isoquinolines (THIQs), tetrahydro-β-carbolines (THBCs), and polyheterocyclic frameworks. These structures are significant in medicinal chemistry for their biological activity .
Development of JAK Inhibitors
This compound serves as a building block in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are crucial for treating various immune system diseases, including cancer and inflammatory conditions like rheumatoid arthritis and psoriasis .
Creation of Pyrrolopyrimidine Derivatives
The compound is a precursor in the improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a core structure in many JAK inhibitors. This synthesis route is valuable for its high yield and practicality in medicinal chemistry applications .
Cascade Reactions in Organic Synthesis
In organic synthesis, 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole is employed in cascade reactions, which are sequences of reactions where the product of one reaction serves as the starting material for the next. This is particularly useful for constructing complex molecules efficiently .
Solid-Phase Synthesis Applications
The compound is used in solid-phase synthesis, a method where reactions take place on a solid support rather than in solution. This technique is beneficial for synthesizing a wide range of products, including peptidomimetics and synthetic heterocycles .
Multicomponent Reactions
It is also involved in multicomponent reactions (MCRs), which are highly efficient processes where three or more starting materials react to form a product, where 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole can contribute to the complexity and diversity of the molecular structures obtained .
Enzymatic Pictet-Spengler Reactions
The enzymatic version of the Pictet-Spengler reaction uses 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole for biosynthesis, biotransformations, and bioconjugations. This approach is advantageous for its selectivity and mild reaction conditions .
Drug Discovery and Lead Optimization
In drug discovery, this compound is used for lead optimization, where it helps in modifying lead compounds to improve their pharmacological properties. Its versatility in chemical reactions makes it an invaluable tool for developing new therapeutics .
Each application showcases the versatility and importance of 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole in scientific research, particularly in the field of medicinal chemistry. The compound’s ability to participate in various chemical reactions makes it a valuable asset for the synthesis of complex molecules and the development of new drugs. <|\im_end|>
Now, let’s proceed with the next steps! <|im_continue|> OP: ### Comprehensive Analysis of “4-Chloro-1-(2,2-diethoxyethyl)-1H-pyrazole” Applications
Synthesis of Alkaloids
4-Chloro-1-(2,2-diethoxyethyl)-1H-pyrazole: plays a crucial role in the synthesis of complex alkaloids. Utilizing the Pictet-Spengler reaction, researchers can construct diverse alkaloid structures, which are prominent in pharmaceuticals due to their wide range of biological activities .
Advancements in Cancer Therapy
The compound is instrumental in developing novel cancer therapies. As a precursor in the synthesis of JAK inhibitors, it contributes to creating drugs that can modulate immune responses and potentially inhibit cancer cell proliferation .
Anti-Inflammatory Drug Development
In the realm of anti-inflammatory drugs, 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole is a key intermediate. It aids in producing JAK inhibitors that treat chronic inflammatory diseases, offering new avenues for patients with conditions like rheumatoid arthritis .
Enzyme Inhibition Research
This compound is also significant in enzyme inhibition studies. By serving as a building block for inhibitors of enzymes like ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1), it supports research into metabolic and cardiovascular diseases .
Solid-Phase Peptide Synthesis
The versatility of 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole extends to solid-phase peptide synthesis. Its application in this field allows for the efficient and rapid production of peptides and peptidomimetics with potential therapeutic uses .
Multicomponent Reaction (MCR) Chemistry
In MCR chemistry, the compound is valuable for its ability to participate in reactions that produce complex molecules in a single operational step. This efficiency is crucial for high-throughput synthesis and drug discovery .
Bioconjugation Techniques
4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole: is used in bioconjugation techniques, where it helps in attaching biomolecules to drugs or fluorescent markers, enhancing drug delivery systems and diagnostic tools .
Lead Compound Optimization
Finally, in lead compound optimization, the compound’s reactivity is exploited to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates, streamlining the path to effective and safe medications .
属性
IUPAC Name |
4-chloro-1-(2,2-diethoxyethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMQTCOFRGHZOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C=N1)Cl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267416 |
Source


|
| Record name | 4-Chloro-1-(2,2-diethoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole | |
CAS RN |
1006334-37-7 |
Source


|
| Record name | 4-Chloro-1-(2,2-diethoxyethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-(2,2-diethoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

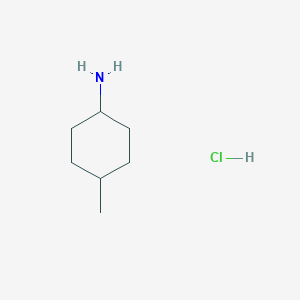
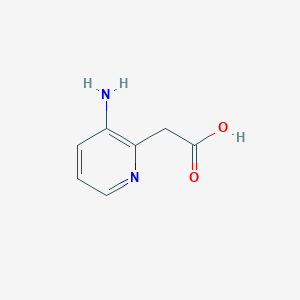
![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)

![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)

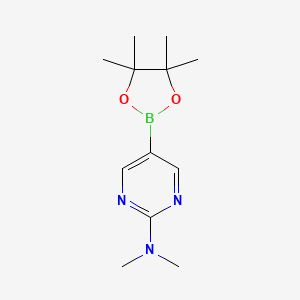




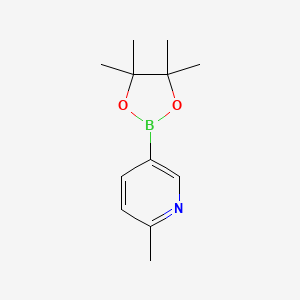
![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)